Selective CYP2B4 and CYP2E1 Inhibition vs. CYP1A2 and Other CYP Isoforms
4-Phenyl-1,2,3-thiadiazole selectively inhibits CYP2B4 and CYP2E1 with no detectable inhibition of CYP1A2 at a concentration of 100 μM, demonstrating isoform selectivity [1]. In head-to-head assays, 4-Phenyl-1,2,3-thiadiazole inhibited the oxidation of 1-phenylethanol to acetophenone by CYP2B4 and CYP2E1, while CYP1A2 activity remained unaffected [1].
| Evidence Dimension | Cytochrome P450 enzyme inhibition selectivity |
|---|---|
| Target Compound Data | Inhibits CYP2B4 and CYP2E1; no inhibition of CYP1A2 at 100 μM |
| Comparator Or Baseline | CYP1A2 (negative control); Other CYP isoforms (not tested directly) |
| Quantified Difference | Complete selectivity (inhibition vs. no inhibition) at 100 μM |
| Conditions | In vitro enzyme inhibition assay using purified CYP enzymes and 1-phenylethanol substrate |
Why This Matters
This selective inhibition profile allows researchers to dissect the specific roles of CYP2B4 and CYP2E1 in metabolic pathways without confounding effects on CYP1A2, a feature not universally shared by other thiadiazole derivatives.
- [1] Babu BR, et al. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry. 1997 Jun 10;36(23):7209-16. DOI: 10.1021/bi9623183. View Source
